molecular formula C14H17NO4S B2613004 N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(2-ethoxyphenyl)acetamide CAS No. 878724-89-1

N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(2-ethoxyphenyl)acetamide

Cat. No. B2613004
CAS RN: 878724-89-1
M. Wt: 295.35
InChI Key: GLJFKBSUCSGNQF-UHFFFAOYSA-N
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Description

N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(2-ethoxyphenyl)acetamide, also known as DTTA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. DTTA is a thienylacetamide derivative that has been synthesized using various methods.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

  • The chemoselective acetylation of amino groups, as demonstrated in the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, uses immobilized lipase for catalysis. This process, optimized for acyl donors and reaction conditions, underscores the role of selective acetylation in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Anticancer Drug Development

  • The synthesis and structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlight its potential as an anticancer drug. Molecular docking analyses targeting the VEGFr receptor affirm the compound's therapeutic promise (Sharma et al., 2018).

Environmental Degradation Studies

  • Research on the metabolism of chloroacetamide herbicides (including similar compounds) in human and rat liver microsomes elucidates the metabolic pathways and potential environmental and health impacts of these widely used agricultural chemicals (Coleman et al., 2000).

Green Synthesis Applications

  • The catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide serves as a green synthesis method, offering an environmentally friendly alternative to traditional reduction techniques in dye production (Zhang, 2008).

Antibiotic and Antioxidant Development

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity, suggesting potential applications in the development of new antioxidant agents (Chkirate et al., 2019).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-3-19-14-7-5-4-6-13(14)15(11(2)16)12-8-9-20(17,18)10-12/h4-9,12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJFKBSUCSGNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(2-ethoxyphenyl)acetamide

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